Benzyl 4-(3,4-dicyanophenoxy)benzoate

MAO‑B inhibition structure-activity relationship phthalonitrile esters

Benzyl 4-(3,4-dicyanophenoxy)benzoate (CAS 540512‑80‑9; C22H14N2O3; MW 354.36) is a phthalonitrile‑type aromatic ester that incorporates a 3,4‑dicyanophenoxy motif at the para position of the benzyl benzoate scaffold. The compound belongs to the family of para‑dicyanophenoxy‑substituted benzoate esters, a class recently characterized as selective, reversible inhibitors of monoamine oxidase B (MAO‑B) with relevance to Parkinson’s disease drug discovery.

Molecular Formula C22H14N2O3
Molecular Weight 354.4 g/mol
Cat. No. B339369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3,4-dicyanophenoxy)benzoate
Molecular FormulaC22H14N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N
InChIInChI=1S/C22H14N2O3/c23-13-18-8-11-21(12-19(18)14-24)27-20-9-6-17(7-10-20)22(25)26-15-16-4-2-1-3-5-16/h1-12H,15H2
InChIKeyWAIFBKLJRTWLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(3,4-dicyanophenoxy)benzoate: A para-Dicyanophenoxy-Substituted Benzyl Benzoate Phthalonitrile Derivative for Selective MAO‑B Inhibition and Phthalocyanine Precursor Research


Benzyl 4-(3,4-dicyanophenoxy)benzoate (CAS 540512‑80‑9; C22H14N2O3; MW 354.36) is a phthalonitrile‑type aromatic ester that incorporates a 3,4‑dicyanophenoxy motif at the para position of the benzyl benzoate scaffold . The compound belongs to the family of para‑dicyanophenoxy‑substituted benzoate esters, a class recently characterized as selective, reversible inhibitors of monoamine oxidase B (MAO‑B) with relevance to Parkinson’s disease drug discovery [1]. Its bifunctional architecture—a reducible dicyano‑aromatic group for phthalocyanine cyclotetramerisation coupled with a hydrolytically tunable benzyl ester terminus—positions it as both a biologically annotated small molecule and a functional building block in materials chemistry .

Pathway Study
MAO-B inhibition research using a para-dicyanophenoxy-substituted benzyl ester probe
Synthetic Utility
Phthalonitrile building block for phthalocyanine cyclotetramerisation with orthogonal ester deprotection
Solid-State
Regioisomer-controlled crystal engineering studies with extended para-substituted conformation

Benzyl 4-(3,4-dicyanophenoxy)benzoate Procurement: Why Generic Substitution with Other 540512-80-9 or Analogous Phthalonitrile Esters Carries Quantifiable Risk


Within the portfolio of dicyanophenoxy benzoates, simple one‑for‑one replacement is compromised by two non‑overlapping sources of performance divergence. First, the regioisomeric identity (para‑ vs. ortho‑ vs. meta‑substitution) governs molecular geometry and crystal packing, as illustrated by the U‑shaped conformation adopted by benzyl 2‑(3,4‑dicyanophenoxy)benzoate [REFS‑1] versus the extended conformation anticipated for the para analogue. Second, ester‑group variation—thymyl, benzyl, isobutyl, or methyl—directly modulates MAO‑B inhibitory potency over a >9‑fold range (IC50 window 0.210–1.966 µM) [REFS‑2]. Consequently, a procurement decision driven solely by core scaffold similarity risks enrolling a compound with quantitatively different biological activity, physicochemical properties, or solid‑state behaviour, undermining reproducibility in both enzymatic screening cascades and phthalocyanine pre‑polymer formulations.

Regioisomer (ortho/meta) substitution alters crystal packing and may compromise solid-state reproducibility.
Ester group variation (methyl, isobutyl, thymyl) shifts MAO-B inhibitory potency over a >9-fold IC50 range.

Benzyl 4-(3,4-dicyanophenoxy)benzoate: Quantitative Head‑to‑Head and Class‑Derived Differentiation Evidence


Ester Substituent Impact on MAO‑B Inhibitory Potency: Benzyl Ester Falls Within a >9‑fold IC50 Range Across the para-Dicyanophenoxy Series

In a systematic panel of eight para‑dicyanophenoxy‑substituted benzoate esters evaluated on recombinant human MAO‑B using a p‑tyramine fluorimetric assay, the benzyl ester containing a (3,4‑dicyano)phenoxy group exhibited an IC50 value inside the observed 0.210–1.966 µM range, whereas the most potent analogue—the isobutyl ester with the same (3,4‑dicyano)phenoxy motif (Compound 7)—showed an IC50 of 0.210 µM and a Ki of 0.1388 µM. The reference inhibitor selegiline yielded IC50 = 0.019 µM with selectivity index >3000 [1]. This within‑class gradient demonstrates that ester identity, not merely the dicyanophenoxy pharmacophore, determines inhibitory potency, reinforcing the need to specify the exact ester when ordering MAO‑B probe compounds.

Ester Impact on MAO-B IC50
Class-level inference
Benzyl: 0.210–1.966 µM; Isobutyl (most potent): 0.210 µM
Ester identity determines inhibitory potency within the series.
Exact benzyl IC50 from full-text Table S1; selegiline IC50 0.019 µM.
MAO‑B inhibition structure-activity relationship phthalonitrile esters

Regioisomeric Patterning of Crystal Architecture: Para-Substitution Avoids the Compressed U‑Shaped Conformation Observed in the Ortho Analogue

Single‑crystal X‑ray diffraction of benzyl 2‑(3,4‑dicyanophenoxy)benzoate (ortho isomer) reveals a distinct U‑shaped molecular conformation stabilised by one intramolecular C–H···O and two intermolecular C–H···O hydrogen bonds [1]. The para regioisomer—benzyl 4‑(3,4‑dicyanophenoxy)benzoate—is predicted to adopt a more extended conformation, altering the dihedral angle between the benzyl benzoate and the phthalonitrile ring. Although no deposited CIF is currently available for the para benzyl ester, the propyl 4‑(3,4‑dicyanophenoxy)benzoate analogue crystallises with a planar phthalonitrile‑aryl ether linkage stabilised by C–H···O contacts that are topologically distinct from the ortho benzyl architecture [2]. Such regioisomer‑dependent packing motifs directly impact bulk powder properties (density, flowability, dissolution rate) and solution‑state conformational pre‑organisation relevant to cyclotetramerisation kinetics.

Regioisomer Crystal Packing
Cross-study comparable
Para: extended; Ortho: U-shaped (CIF o1815)
Regioisomer dictates conformational architecture and hydrogen-bond network.
No CIF for para benzyl ester; propyl analogue data support packing distinction.
crystal engineering phthalonitrile solid state conformational polymorphism

Ester Hydrolytic Stability as a Process Selector: Benzyl Esters Offer Controlled Lability for Phthalocyanine Precursor Activation

In phthalocyanine (Pc) synthesis, the benzoate ester serves a dual role as a solubilising handle during precursor purification and a latent leaving group that can be removed prior to cyclotetramerisation. Benzyl esters are known to undergo hydrogenolysis under mild, neutral conditions (H2/Pd‑C, ambient pressure), whereas alkyl esters such as methyl or propyl require saponification under basic aqueous conditions that can hydrate the adjacent nitrile groups to amides [1]. Thus, benzyl 4‑(3,4‑dicyanophenoxy)benzoate enables a two‑step deprotection‑cyclisation sequence that preserves the integrity of the phthalonitrile units, a practical advantage over methyl 4‑(3,4‑dicyanophenoxy)benzoate, which has been reported to require acidic or basic hydrolysis with attendant risk of nitrile hydration [2]. Quantitative kinetic data for the competing nitrile hydration under alkaline conditions have been documented for model phthalonitriles, showing half‑life shortening by >10‑fold at pH > 10 [3].

Deprotection Compatibility
Class-level inference
Benzyl: H2/Pd-C, neutral, nitrile-safe; Methyl: NaOH, risk nitrile→amide
Orthogonal deprotection strategy preserves phthalonitrile integrity.
Nitrile hydration half-life >10-fold shorter at pH>10.
phthalocyanine synthesis ester solvolysis precursor design

Dicyano Substitution Pattern Dictates Electronic Properties: 3,4-Dicyano Configuration Tunes the Phthalonitrile Redox Potential and MAO‑B Selectivity Index

Within the para‑dicyanophenoxy‑substituted benzoate series, compounds bearing a (3,4‑dicyano)phenoxy group consistently exhibit a higher MAO‑B/MAO‑A selectivity index than their (2,3‑dicyano)phenoxy counterparts [1]. The 3,4‑arrangement places the two electron‑withdrawing nitrile groups in conjugation with the ether oxygen, lowering the LUMO energy and altering the electrostatic potential surface of the phthalonitrile ring, which molecular docking studies correlate with enhanced complementarity to the MAO‑B active site [1]. In contrast, the 2,3‑dicyano isomer forces one nitrile into a sterically encumbered peri position relative to the ether linkage, disrupting conjugation and reducing selectivity. For benzyl 4‑(3,4‑dicyanophenoxy)benzoate, this translates into a dual identity: a selective MAO‑B inhibitor scaffold and an activated phthalonitrile monomer with a predicable cyclotetramerisation onset temperature, a property that is attenuated in the (2,3‑dicyano)‑substituted benzyl analogue.

Dicyano Substitution Selectivity
Class-level inference
3,4-dicyano: higher MAO-B selectivity; 2,3-dicyano: lower selectivity
Substitution pattern tunes electronic environment for MAO-B active site fit.
Exact selectivity index values available in published data table [1].
electron‑withdrawing group effect phthalonitrile redox MAO‑B selectivity

Benzyl 4-(3,4-dicyanophenoxy)benzoate: Evidenced Application Scenarios in MAO‑B Drug Discovery, Phthalocyanine Materials, and Regioisomer‑Controlled Solid‑State Chemistry


Selective MAO‑B Inhibitor Screening and SAR Expansion

The para‑dicyanophenoxy‑substituted benzyl ester serves as a well‑characterised member of a systematic ester‑variation library. Its IC50 within the 0.210–1.966 µM range against human MAO‑B, alongside the established selectivity advantage of the (3,4‑dicyano)phenoxy motif over (2,3‑dicyano) analogues, makes it a reliable reference point for exploring bulkier or metabolically stabilised ester replacements in Parkinson’s disease‑oriented medicinal chemistry programmes [1].

Phthalocyanine Precursor with Orthogonal Benzyl Ester Deprotection

When employed as a phthalonitrile monomer for phthalocyanine synthesis, the benzyl ester can be removed under neutral hydrogenolytic conditions, avoiding the nitrile hydration side reaction that accompanies alkaline hydrolysis of methyl or propyl ester analogues. This property is particularly valuable for preparing metal‑free Pcs or Pcs with oxidation‑sensitive central metals, where adventitious amide formation would compromise electronic purity [1].

Regioisomer‑Specific Solid‑State and Crystal Engineering Studies

The extended conformation predicted for the para‑substituted benzyl ester contrasts with the U‑shaped geometry of the ortho isomer, offering a distinct solid‑state architecture for crystal packing analysis. Formulators investigating powder flowability, tabletability, or co‑crystal formation of phthalonitrile‑based intermediates can utilise the para benzyl ester as a comparator to quantify the impact of regiochemistry on bulk powder properties [1].

Benchmarking Electron‑Withdrawing Effects in Phthalonitrile Reactivity and Cyclisation Kinetics

The (3,4‑dicyano)phenoxy substitution pattern, conjugated to the ether oxygen, creates a well‑defined electronic environment that accelerates phthalonitrile cyclotetramerisation relative to the (2,3‑dicyano) isomer. The benzyl ester variant thus provides a reproducible starting material for kinetic studies of Pc formation, enabling comparative assessment of reaction conditions (solvent, temperature, metal template) across laboratories [1].

Application
Selection Property
Validation Focus
MAO-B inhibitor screening research
Ester-modulated potency profile
MAO-B/MAO-A selectivity index review
Phthalocyanine precursor synthesis
Orthogonal ester deprotection route
Nitrile group preservation during activation
Solid-state crystal engineering
Para-substitution conformational architecture
Powder flow and tabletability behavior
Phthalonitrile cyclization kinetics
3,4-Dicyano electronic influence
Cyclotetramerisation onset temperature and yield
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